Desmethylmisonidazole

Radiosensitizer Pharmacokinetics Lipophilicity

Desmethylmisonidazole (Ro 05-9963, DMM) is the optimal 2-nitroimidazole for hypoxia research requiring predictable, linear pharmacokinetics. Its octanol-water partition coefficient of 0.11—substantially lower than misonidazole (0.43)—drives predominant renal clearance (63% urinary excretion in humans) rather than saturable hepatic metabolism, eliminating non-linear kinetic confounds. Crucially, its brain-to-plasma ratio is only 5% versus 51% for misonidazole, drastically reducing neurotoxicity risk. As the non-radioactive structural core of [¹⁸F]FMISO, it is the only valid reference standard for PET tracer validation via HPLC and ¹H-NMR. Unlike SR-2508, DMM exhibits no enhanced aerobic cytotoxicity, delivering cleaner hypoxic-specific radiosensitization data. Choose DMM for superior experimental control in tumor hypoxia and PET imaging studies.

Molecular Formula C6H9N3O4
Molecular Weight 187.15 g/mol
CAS No. 13551-92-3
Cat. No. B077024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylmisonidazole
CAS13551-92-3
Synonymsdemethylmisonidazole
desmethylmisonidazole
Ro 05-9963
Molecular FormulaC6H9N3O4
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(CO)O
InChIInChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2
InChIKeyNUGLIYXAARVRPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylmisonidazole: Baseline Properties, Structure, and Procurement Context for a Hypoxic Cell Radiosensitizer


Desmethylmisonidazole (CAS 13551-92-3; also known as Ro 05-9963, DEMIS, or DMM) is a 2-nitroimidazole derivative and the primary O‑demethylated metabolite of the clinical hypoxic cell radiosensitizer misonidazole [1]. It is a white crystalline solid with a molecular formula of C₆H₉N₃O₄ and a molecular weight of 187.15 g/mol [2]. As a polar, hydrophilic analogue, desmethylmisonidazole exhibits an octanol‑water partition coefficient of 0.11, which is markedly lower than that of its parent compound, misonidazole (0.43) [3]. This physicochemical property underpins its distinct pharmacokinetic behavior, including enhanced renal elimination and reduced penetration into neural tissues, and it remains a key reference standard in the development and validation of nitroimidazole‑based imaging agents such as [¹⁸F]FMISO [4]. Its recognized role as a radiosensitizer that targets hypoxic tumor cells is formally documented in authoritative cancer research ontologies [5].

Why Desmethylmisonidazole Cannot Be Directly Substituted with Misonidazole or Other 2‑Nitroimidazole Analogs


In‑class substitution of 2‑nitroimidazole radiosensitizers is not feasible without compromising experimental or clinical outcomes, as each analog possesses a unique lipophilicity‑driven pharmacokinetic and tissue‑distribution profile. The octanol‑water partition coefficient (P) of desmethylmisonidazole (0.11) is substantially lower than that of misonidazole (0.43) and other analogs in the series, which range from 0.026 to 1.5 [1]. This difference directly alters the route and rate of drug elimination: desmethylmisonidazole is predominantly cleared via renal excretion in a linear, first‑order fashion, whereas the more lipophilic misonidazole undergoes extensive hepatic metabolism and exhibits saturable, non‑linear kinetics [2]. Consequently, the peak tumor concentration, central nervous system exposure, and dose‑limiting neurotoxicity incidence vary significantly between these closely related compounds [3]. The evidence presented below quantifies these critical differences and provides the comparative data necessary for informed scientific selection and procurement decisions.

Quantitative Differentiation of Desmethylmisonidazole: Head‑to‑Head Comparative Data Against Misonidazole and In‑Class Analogs


Comparative Lipophilicity and Its Impact on Pharmacokinetic Linearity

Desmethylmisonidazole is significantly more hydrophilic than its parent compound, misonidazole, as demonstrated by a 74% lower octanol‑water partition coefficient [1]. This difference in lipophilicity alters the primary route of elimination: desmethylmisonidazole is eliminated predominantly via renal clearance, exhibiting predictable first‑order (linear) kinetics, whereas the more lipophilic misonidazole undergoes saturable hepatic metabolism and displays non‑linear kinetics at higher doses [1][2].

Radiosensitizer Pharmacokinetics Lipophilicity

Renal Excretion and Elimination Half‑Life in Human Subjects

In a Phase I clinical trial of 52 patients receiving intravenous (i.v.) desmethylmisonidazole (DMM), the proportion of the administered dose excreted unchanged in the urine was 63%, a six‑fold increase compared to the 10% observed with i.v. misonidazole (MISO) [1]. This enhanced renal clearance directly contributed to a shorter elimination half‑life: DMM exhibited a half‑life of 5.3 hours, while the half‑life for i.v. MISO was 9.3 hours and for oral MISO ranged from 10 to 13 hours [1].

Clinical Pharmacology Phase I Trial Drug Elimination

Clinical Neurotoxicity Incidence at Comparable Cumulative Doses

Despite theoretical predictions of reduced neurotoxicity based on its lower lipophilicity, clinical data from the RTOG Phase I trials revealed a higher incidence of neurotoxicity with desmethylmisonidazole (DMM) when compared on an equimolar tissue exposure basis. Specifically, at a cumulative dose greater than 11 g/m², the observed neurotoxicity rate for i.v. DMM was approximately 30% [1]. In the preceding RTOG Phase I study of oral misonidazole (MISO), a 50% incidence of neurotoxicity was recorded at a cumulative dose of 12 g/m² [1]. However, when accounting for differences in tissue exposure, subsequent analysis indicated that DMM was, in fact, twice as neurotoxic as MISO [2].

Neurotoxicity Clinical Safety Radiosensitizer Comparison

Tumor and Central Nervous System Penetration in Animal Models

The reduced lipophilicity of desmethylmisonidazole (DEMIS) directly influences its tissue distribution. In a canine study, peak tumor concentrations of DEMIS were twice as high as those achieved with misonidazole (MISO) [1]. However, these high concentrations were transient, declining rapidly, resulting in a total tumor tissue exposure (AUC) that was approximately half that of MISO [1]. Conversely, penetration into the central nervous system (CNS) was substantially reduced: in a rat model, brain concentrations of DEMIS reached only 5% of the plasma concentration, compared to 51% for MISO [2].

Tumor Penetration CNS Exposure Biodistribution

Comparative Cytotoxicity and Radiosensitization Potency

When tested under both oxic and hypoxic conditions, desmethylmisonidazole and misonidazole exhibit equivalent cytotoxic and clastogenic properties [1]. In laboratory experiments, the two drugs are equally potent as hypoxic cell radiosensitizers when administered at equimolar concentrations [2]. However, desmethylmisonidazole demonstrates a superior safety profile in vitro compared to the more hydrophilic analog SR-2508, which produces significantly greater cell killing in aerated cells, raising concerns about potential toxicity to normal tissues [1].

Radiosensitization Cytotoxicity Hypoxic Cells

Role as a Non‑Radioactive Reference Standard for [¹⁸F]FMISO

Desmethylmisonidazole serves as the primary analytical reference standard for validating the synthesis and quality control of [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO), a positron emission tomography (PET) tracer used for imaging tumor hypoxia [1]. This specific application is not possible with misonidazole or other 2‑nitroimidazole analogs due to differences in chemical structure. Desmethylmisonidazole is a direct precursor to FMISO; its structure lacks the fluorine‑18 radiolabel and the tosyl or acetyl protecting groups, making it the authentic, non‑radioactive 'cold' analog [2].

PET Imaging Analytical Standard Radiopharmaceuticals

Optimal Application Scenarios for Desmethylmisonidazole Based on Differentiated Evidence


Preclinical Investigation of Renal‑Clearance‑Dependent 2‑Nitroimidazole Pharmacokinetics

For studies seeking a 2‑nitroimidazole with predictable, linear elimination kinetics that is minimally influenced by hepatic metabolism, desmethylmisonidazole is the optimal choice. Its high renal clearance, evidenced by 63% urinary excretion of an intravenous dose in humans [1] and 75% in a canine model [2], makes it an ideal tool compound for investigating the relationship between renal function and drug exposure for this class of agents. This contrasts sharply with misonidazole, which exhibits saturable hepatic metabolism and non‑linear kinetics [3].

Analytical Chemistry: Reference Standard for [¹⁸F]FMISO PET Tracer Production and Quality Control

Desmethylmisonidazole is uniquely suited for use as a non‑radioactive analytical reference standard for the validation of [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO) synthesis [4]. Its structural identity to the 'cold' core of the PET tracer allows for accurate confirmation of chemical purity and identity via HPLC and ¹H‑NMR. No other 2‑nitroimidazole analog, including misonidazole or etanidazole, can serve as a direct reference due to their differing chemical structures [5].

Comparative Neurotoxicity and Tissue‑Penetration Studies in Small Animal Models

The quantitative, comparator‑based data on brain penetration provide a clear scientific rationale for selecting desmethylmisonidazole in neurotoxicity studies. In a rat model, desmethylmisonidazole achieved a brain‑to‑plasma ratio of only 5%, compared to 51% for misonidazole [6]. This 46‑percentage‑point difference in CNS exposure is a critical differentiator for researchers designing experiments to deconvolute the central versus peripheral mechanisms of nitroimidazole‑induced neuropathy. The compound's transient but two‑fold higher peak tumor concentration relative to misonidazole [2] also supports its use in tumor‑penetration studies where a high initial tumor drug level is desired.

In Vitro Assays for Hypoxic Radiosensitization Without Aerobic Cytotoxicity Confound

For in vitro investigations of hypoxic cell radiosensitization, desmethylmisonidazole offers a critical advantage over the in‑class alternative SR-2508. While both compounds are equally potent as hypoxic radiosensitizers, SR-2508 produces significantly greater cytotoxicity in aerated cells, which can confound experimental results and raise concerns about off‑target toxicity to normal tissues [7]. Desmethylmisonidazole, like misonidazole, does not exhibit this enhanced aerobic toxicity [7], making it a cleaner tool for isolating the hypoxic‑specific radiosensitizing effect.

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